Butyl phosphorodichloridate

概述

描述

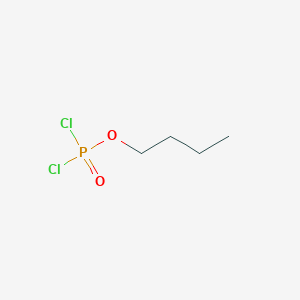

Butyl phosphorodichloridate is an organophosphorus compound with the molecular formula C₄H₉Cl₂O₂P. It is a colorless liquid that is primarily used as an intermediate in the synthesis of various chemicals. This compound is known for its reactivity due to the presence of phosphorus-chlorine bonds, making it a valuable reagent in organic synthesis.

准备方法

Synthetic Routes and Reaction Conditions

Butyl phosphorodichloridate can be synthesized through the reaction of n-butyl alcohol with phosphorus trichloride and oxygen. The reaction typically occurs under controlled conditions to ensure the proper formation of the desired product. The general reaction is as follows:

PCl3+C4H9OH+O2→C4H9PCl2O2+HCl

This reaction requires careful handling of reagents and control of temperature to avoid side reactions and ensure high yield.

Industrial Production Methods

In industrial settings, the production of n-butylphosphorodichloridate involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method allows for efficient production and minimizes the risk of side reactions. The use of catalysts and optimized reaction conditions further enhances the yield and purity of the compound.

化学反应分析

Cyclization Reactions with Diols

Butyl phosphorodichloridate reacts with diols to form cyclic phosphates, a process critical in synthesizing bioactive compounds and polymer precursors. For example:

-

1,3-Butanediol reacts under anhydrous conditions with pyridine as a base, yielding 2-butoxy-4-methyl-1,3,2-dioxaphosphorinane 2-oxide (six-membered cyclic phosphate). This product exists as two racemic stereoisomers due to chiral centers at phosphorus and the 4-carbon .

-

1,2-Butanediol forms 2-butoxy-4-ethyl-1,3,2-dioxaphospholane 2-oxide (five-membered cyclic phosphate), also exhibiting stereoisomerism .

| Substrate | Solvent | Base | Temperature | Yield (%) |

|---|---|---|---|---|

| 1,3-Butanediol | Benzene | Pyridine | 0.05–0.15 mmHg | 45 |

| 1,2-Butanediol | Benzene | Pyridine | 0.08–0.15 mmHg | 64 |

Esterification with Alcohols and Phenols

The compound undergoes nucleophilic substitution with alcohols or phenols to produce phosphate esters. For instance:

-

Reaction with methanol in benzene/pyridine yields dibutyl methyl phosphate (49% yield) .

-

In polymer synthesis, 4-nitrophenol reacts via a coupling mechanism facilitated by triethylamine, forming aryl phosphate esters .

Mechanistic Pathway :

-

Nucleophilic attack by the alcohol/phenol oxygen on phosphorus.

-

Displacement of chloride ions, forming a phosphate triester intermediate.

Coupling with Nucleophiles in Complex Syntheses

The reagent participates in multi-step phosphorylation reactions, such as:

-

Synthesis of n-butyl phosphate mono-/diesters via sequential addition of phosphorus pentoxide and polyphosphoric acid .

-

Preparation of nucleotide analogs by coupling with protected nucleosides, though side reactions like keto-group phosphorylation or epimerization may occur .

Optimized Protocol for Mono-/Diesters :

| Component | Mass Ratio | Temperature | Time (hr) | Yield (%) |

|---|---|---|---|---|

| n-Butanol/P₂O₅ | 1:0.55–0.77 | 40–85°C | 2.5–24 | 45–64 |

| Polyphosphoric acid | 0.01–0.05 | 65–85°C | 2–16 | Stabilizes product color |

Stability and Side Reactions

-

Hydrolysis : Rapid hydrolysis in aqueous media limits its use in protic solvents without anhydrous conditions .

-

Epimerization : Observed in reactions with unprotected nucleobases (e.g., 2′-deoxypseudoisocytidine) .

-

Polymerization : Residual unreacted diols or excess reagent may lead to polymeric byproducts during cyclization .

科学研究应用

Butyl phosphorodichloridate has several applications in scientific research:

Chemistry: Used as a reagent in the synthesis of organophosphorus compounds, which are important in the development of pesticides, flame retardants, and plasticizers.

Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of n-butylphosphorodichloridate involves its reactivity with nucleophiles due to the presence of electrophilic phosphorus-chlorine bonds. This reactivity allows it to modify various substrates, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

相似化合物的比较

Similar Compounds

Butyl phosphorodichloridate: C₄H₉Cl₂O₂P

n-Butylphosphoromonochloridate: C₄H₉ClO₂P

n-Butylphosphorotrichloridate: C₄H₉Cl₃O₂P

Uniqueness

This compound is unique due to its specific reactivity profile, which allows for selective nucleophilic substitution reactions. Its intermediate chlorine content makes it more reactive than n-butylphosphoromonochloridate but less reactive than n-butylphosphorotrichloridate, providing a balance that is useful in various synthetic applications.

属性

CAS 编号 |

1498-52-8 |

|---|---|

分子式 |

C4H9Cl2O2P |

分子量 |

190.99 g/mol |

IUPAC 名称 |

1-dichlorophosphoryloxybutane |

InChI |

InChI=1S/C4H9Cl2O2P/c1-2-3-4-8-9(5,6)7/h2-4H2,1H3 |

InChI 键 |

RNXHHJQBVBRJMB-UHFFFAOYSA-N |

SMILES |

CCCCOP(=O)(Cl)Cl |

规范 SMILES |

CCCCOP(=O)(Cl)Cl |

Key on ui other cas no. |

1498-52-8 |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。